Uridine-2-13C

Descripción general

Descripción

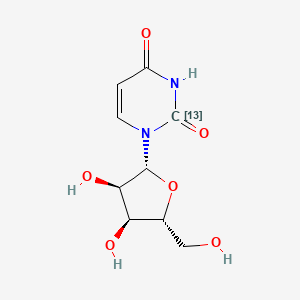

Uridine-2-13C is a stable isotope-labeled compound of uridine, where the carbon at the second position of the ribose ring is replaced with the carbon-13 isotope. Uridine itself is a nucleoside composed of uracil and ribose, playing a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The incorporation of carbon-13 makes this compound particularly valuable in scientific research, especially in metabolic studies and tracer experiments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2-13C typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the Kiliani-Fischer synthesis, which starts with the condensation of potassium cyanide with D-erythrose to form an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose. These epimers are then separated using ion-exchange chromatography. The D-[1-13C]ribose is further processed to obtain D-[2-13C]ribose, which is then combined with uracil to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic techniques for the separation of isotopically labeled compounds and the optimization of reaction conditions to ensure high yield and purity. The use of stable isotopes like carbon-13 requires specialized equipment and facilities to handle and measure the isotopic enrichment accurately .

Análisis De Reacciones Químicas

Types of Reactions

Uridine-2-13C undergoes various chemical reactions, including:

Oxidation: Uridine can be oxidized to uracil and ribose derivatives.

Reduction: Reduction reactions can convert uridine into dihydrouridine.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups on the ribose ring with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride and phosphorus oxychloride are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Uracil and ribose derivatives.

Reduction: Dihydrouridine.

Substitution: Various uridine analogs with modified ribose rings.

Aplicaciones Científicas De Investigación

Chemistry

NMR Spectroscopy:

Uridine-2-13C is extensively used in NMR spectroscopy to study the structure and dynamics of nucleic acids. The isotopic labeling provides detailed insights into molecular interactions, enabling researchers to understand how nucleic acids interact with proteins and other biomolecules.

Metabolic Tracing:

As a tracer in metabolic studies, this compound helps in mapping the incorporation of uridine into various metabolic pathways. This application is crucial for understanding cellular metabolism and energy production mechanisms.

Biology

Metabolic Pathways:

Uridine plays a vital role in several metabolic pathways, including the hexosamine biosynthetic pathway (HBP). Research indicates that uridine supplementation can influence the production of UDP-GlcNAc, which is essential for O-GlcNAcylation, a post-translational modification that affects protein function .

Cellular Functions:

Studies have shown that uridine can promote the formation of cell membranes and synaptic structures in neurons. Additionally, it has been linked to tissue regeneration and anti-aging effects by rejuvenating aged stem cells .

Medicine

Cancer Treatment:

Uridine has been investigated for its potential to mitigate side effects associated with chemotherapy, particularly 5-fluorouracil (5-FU). High-dose uridine can reverse 5-FU-induced leukopenia and bone marrow suppression, suggesting its therapeutic potential in cancer treatment .

Diabetes Research:

Recent studies highlight uridine's predictive value for type 2 diabetes (T2D) and its association with cardiovascular diseases. Elevated plasma uridine levels have been linked to insulin signaling impairment and glucose metabolism dysregulation, suggesting potential therapeutic implications for diabetes management .

Case Study 1: NMR Studies on Nucleic Acids

A study utilized this compound to investigate the binding dynamics between RNA and proteins. The results revealed specific interaction patterns that are critical for understanding RNA functionality in biological systems.

Case Study 2: Uridine Supplementation in Diabetic Models

In a controlled trial involving diabetic mice, uridine supplementation was shown to enhance glucose utilization rates during glucose tolerance tests. This finding supports the hypothesis that uridine could be leveraged as a therapeutic agent for managing diabetes-related complications .

Mecanismo De Acción

Uridine-2-13C exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and other nucleotides, allowing researchers to track its metabolic fate using nuclear magnetic resonance (NMR) and mass spectrometry. The carbon-13 isotope acts as a tracer, providing detailed information about the molecular targets and pathways involved in uridine metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Uridine-13C,15N2:

Uridine-13C-5: Labeled at the fifth carbon position of the ribose ring.

Uridine-13C-9: Labeled at the ninth carbon position of the ribose ring

Uniqueness

Uridine-2-13C is unique due to its specific labeling at the second carbon position, making it particularly useful for studying the early steps of ribose metabolism and the initial incorporation of uridine into RNA. This specificity allows for more precise tracking and analysis compared to other labeled uridine compounds .

Actividad Biológica

Uridine-2-13C is a stable isotope-labeled form of uridine, a nucleoside that plays critical roles in various biological processes, including nucleotide synthesis, energy metabolism, and cellular signaling. This article explores the biological activity of this compound, highlighting its metabolic pathways, applications in cancer research, and implications in metabolic diseases.

Metabolic Pathways

Uridine is involved in several metabolic pathways, particularly in the context of nucleotide metabolism and energy production. The incorporation of this compound into metabolic processes allows researchers to trace its fate within biological systems.

- Nucleotide Synthesis : Uridine contributes to the synthesis of RNA and pyrimidine nucleotides. Studies have shown that Uridine can be salvaged to support pyrimidine synthesis under specific conditions, such as glucose deprivation in pancreatic cancer cells .

- Energy Metabolism : Uridine supplementation has been linked to enhanced glycolytic activity. Research indicates that uridine catabolism leads to increased levels of glycolytic intermediates and lactate secretion, suggesting a shift towards anaerobic metabolism . The incorporation of 13C from this compound into various metabolic intermediates has been demonstrated in both cell lines and animal models .

Biological Activity in Cancer

Recent studies have highlighted the potential of this compound as a metabolic fuel for cancer cells, particularly under glucose-restricted conditions:

- Pancreatic Ductal Adenocarcinoma (PDA) : In PDA cell lines, uridine was identified as a critical fuel source when glucose was limited. The expression of uridine phosphorylase 1 (UPP1) was found to correlate with uridine catabolism, suggesting that UPP1 plays a significant role in mediating the effects of uridine on cancer cell metabolism .

- In Vivo Studies : In experiments with mice injected with this compound, robust uptake was observed in tumor tissues, confirming that PDA cells effectively utilize uridine for energy production and biosynthesis .

Case Studies and Clinical Applications

Uridine has also been studied for its therapeutic potential beyond cancer. Notably, uridine triacetate (a derivative) has been used clinically to manage toxicities associated with fluoropyrimidines:

- Fluoropyrimidine Toxicity : A pooled analysis of clinical studies demonstrated that uridine triacetate significantly improved survival rates in patients experiencing acute toxicity from fluorouracil (5-FU) or capecitabine. Patients treated with uridine triacetate showed a survival rate of approximately 96%, compared to 16% in historical controls .

Table 1: Comparison of Uridine Metabolism in Cancer vs. Normal Cells

| Aspect | Cancer Cells (PDA) | Normal Cells |

|---|---|---|

| Glucose Dependency | High reliance on uridine | Primarily glucose-dependent |

| UPP1 Expression | Upregulated | Low expression |

| Metabolic End Products | Increased lactate and TCA intermediates | Lower lactate production |

| 13C Incorporation | High incorporation into metabolites | Minimal incorporation |

Table 2: Clinical Outcomes with Uridine Triacetate

| Study Reference | Patient Cohort Size | Survival Rate (%) | Treatment Timing |

|---|---|---|---|

| Santos et al., 2017 | 135 | 96 | Within 96 hours |

| Jacob et al., 2022 | Case Study | Improved condition | Beyond 96 hours |

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-RCIQEJBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.